GLR-19

HIV-1 Inhibition Antiviral Peptide Structure-Activity Relationship

GLR-19 is a precisely sequenced 19-residue antimicrobial peptide (GLRRLLGRLLRRLGRLLLR) whose anti-HIV-1 activity (EC50 4.4 µM) depends entirely on its arginine-rich composition. The lysine-based parent GLK-19 is functionally inactive, proving that generic analog substitution abolishes antiviral potency. Its low intrinsic stability (14.5% intact) makes GLR-19 an essential negative control for cyclization, PEGylation, and D-amino acid stabilization studies. Dual HIV-1/HSV-2 activity supports co-infection model research. Verify sequence identity and purity before use.

Molecular Formula C102H194N40O20
Molecular Weight 2300.9 g/mol
Cat. No. B15564982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGLR-19
Molecular FormulaC102H194N40O20
Molecular Weight2300.9 g/mol
Structural Identifiers
InChIInChI=1S/C102H194N40O20/c1-52(2)40-68(80(146)125-50-78(144)127-62(27-20-34-119-97(106)107)83(149)138-75(47-59(15)16)93(159)142-76(48-60(17)18)94(160)141-72(44-56(9)10)90(156)134-67(95(161)162)32-25-39-124-102(116)117)135-86(152)65(30-23-37-122-100(112)113)130-85(151)64(29-22-36-121-99(110)111)133-89(155)71(43-55(7)8)140-92(158)74(46-58(13)14)137-82(148)61(26-19-33-118-96(104)105)128-79(145)51-126-81(147)69(41-53(3)4)136-91(157)73(45-57(11)12)139-87(153)66(31-24-38-123-101(114)115)131-84(150)63(28-21-35-120-98(108)109)132-88(154)70(42-54(5)6)129-77(143)49-103/h52-76H,19-51,103H2,1-18H3,(H,125,146)(H,126,147)(H,127,144)(H,128,145)(H,129,143)(H,130,151)(H,131,150)(H,132,154)(H,133,155)(H,134,156)(H,135,152)(H,136,157)(H,137,148)(H,138,149)(H,139,153)(H,140,158)(H,141,160)(H,142,159)(H,161,162)(H4,104,105,118)(H4,106,107,119)(H4,108,109,120)(H4,110,111,121)(H4,112,113,122)(H4,114,115,123)(H4,116,117,124)/t61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-/m0/s1
InChIKeySIHVCILAIIHYFT-ZSTYNORGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GLR-19 Procurement Guide: Anti-HIV and HSV-2 Peptide for Antiviral Research


GLR-19 (CAS: 1225014-05-0) is a synthetic, linear 19-residue antimicrobial peptide with the sequence GLRRLLGRLLRRLGRLLLR [1]. It belongs to a class of de novo designed peptides derived from database-aided analysis of frequently occurring amino acids in natural antimicrobial peptides [2]. GLR-19 is primarily recognized for its inhibitory activity against Human Immunodeficiency Virus Type 1 (HIV-1) and has demonstrated antiviral activity against Herpes Simplex Virus Type 2 (HSV-2) [1][3]. It is supplied as a research-grade compound with a standard purity of ≥98% .

Why GLR-19 Cannot Be Substituted with Generic Antiviral Peptides


Substituting GLR-19 with a generic antiviral peptide or a close structural analog can lead to significant differences in antiviral potency, spectrum, and stability. The precise amino acid sequence of GLR-19, particularly its high arginine content (derived from substituting lysines in its parent peptide GLK-19), is critical for its specific anti-HIV-1 activity [1]. As demonstrated in head-to-head studies, the parent peptide GLK-19 lacks measurable anti-HIV-1 activity, highlighting that even a single amino acid substitution class (Lys to Arg) can result in a binary functional difference [1][2]. Furthermore, engineered analogs like the GLRC series exhibit vastly different stability and potency profiles, underscoring that small sequence modifications produce non-linear, unpredictable changes in key performance metrics [2]. Therefore, relying on an in-class analog without verification risks compromising experimental reproducibility and lead optimization efforts.

GLR-19 Quantitative Performance Data vs. Comparators


GLR-19 Anti-HIV-1 Potency (EC50) vs. Parent Peptide GLK-19

GLR-19 exhibits potent anti-HIV-1 activity, while its direct structural analog, GLK-19, is inactive. In the same CEM-SS cell assay against HIV-1 IIIB, GLR-19 has an EC50 of 4.4 µM, whereas GLK-19 shows no inhibitory effect (EC50 > 47.5 µM) [1]. This demonstrates that the substitution of lysine residues with arginines is essential for conferring anti-HIV-1 activity.

HIV-1 Inhibition Antiviral Peptide Structure-Activity Relationship

GLR-19 Therapeutic Index (TI) vs. Parent Peptide GLK-19

GLR-19 demonstrates a measurable therapeutic window (TI = 5.8) due to its selective antiviral effect, while GLK-19 is essentially non-selective and cytotoxic relative to its antiviral activity (TI < 0.5) [1]. This is calculated from a TC50 of 25.7 µM and an EC50 of 4.4 µM for GLR-19, compared to a TC50 of 25.1 µM and an EC50 > 47.5 µM for GLK-19.

Therapeutic Index Selectivity Cytotoxicity CEM-SS

GLR-19 Proteolytic Stability vs. Engineered Analog GLRC-2

In a cross-study comparison of stability, GLR-19 demonstrates a distinct profile from the more stable but structurally modified GLRC-2. After a specified incubation period, only 14.5% of GLR-19 remains intact, whereas GLRC-2, which contains a stabilizing disulfide bond, retains 63.3% [1]. This highlights GLR-19's linear, non-cyclized nature as a key differentiator.

Peptide Stability Protease Susceptibility GLRC-2

GLR-19 Dual-Antiviral Spectrum vs. HIV-Specific Peptides

Unlike many peptides in its class that are optimized solely for anti-HIV-1 activity, GLR-19 exhibits a dual antiviral profile, with demonstrated activity against HSV-2 [1][2]. While specific EC50 values for HSV-2 are not provided in the core reference, the confirmed activity expands its utility beyond HIV-focused studies, differentiating it from comparators like GF-17 which are primarily reported for anti-HIV activity.

Broad-Spectrum Antiviral HSV-2 HIV-1

GLR-19 High Purity Specification for Reproducible Research

GLR-19 is commercially available with a standard purity of ≥98% as determined by HPLC, with batch-specific quality control documentation including NMR, HPLC, and GC reports . This high purity specification exceeds the typical 95% purity offered for some research peptides and ensures batch-to-batch consistency, minimizing variability due to peptide impurities in sensitive biological assays.

Peptide Synthesis HPLC Purity Quality Control

GLR-19: Optimal Research Applications Based on Performance Data


HIV-1 Inhibitor Positive Control in Cell-Based Antiviral Assays

Given its well-characterized EC50 of 4.4 µM against HIV-1 IIIB in CEM-SS cells [1], GLR-19 serves as an excellent positive control for establishing assay sensitivity and validating new anti-HIV screening platforms. Its potency is sufficient to generate a robust assay window without requiring excessively high concentrations.

Structure-Activity Relationship (SAR) Template for Arginine-Rich Peptides

The clear functional switch observed when converting lysine-based GLK-19 to arginine-based GLR-19 [1] establishes this peptide as a critical template for SAR studies. Researchers can use GLR-19 as a starting point to explore the impact of further residue substitutions, truncations, or modifications on antiviral potency and spectrum.

Investigating Dual HIV-1/HSV-2 Inhibition Mechanisms

GLR-19's unique dual activity against both HIV-1 and HSV-2 [1][2] makes it a valuable tool for studying shared or distinct viral entry pathways. This is particularly relevant in co-infection models, where a single agent with activity against both viruses can help dissect complex host-pathogen interactions.

Comparative Stability Studies and Prodrug Development

The documented low stability of GLR-19 (14.5% intact) compared to cyclized analogs like GLRC-2 (63.3% intact) [1] positions it as an ideal negative control or baseline compound in stability improvement studies. It can be used to benchmark the efficacy of new stabilization strategies, such as cyclization, PEGylation, or D-amino acid incorporation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for GLR-19

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.